Product packaging for 2-[2-(Piperazin-1-yl)ethyl]pyrazine(Cat. No.:CAS No. 381721-51-3)

2-[2-(Piperazin-1-yl)ethyl]pyrazine

Cat. No.: B3383021
CAS No.: 381721-51-3
M. Wt: 192.26 g/mol
InChI Key: IPVGRNQKIDXDMG-UHFFFAOYSA-N
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Description

2-[2-(Piperazin-1-yl)ethyl]pyrazine is an organic compound with the molecular formula C 10 H 16 N 4 and a molecular weight of 192.26 g/mol . This liquid-state chemical features a pyrazine ring linked by an ethyl chain to a piperazine moiety, a common structural framework in medicinal chemistry known to enhance biological activity . Piperazine-containing compounds are recognized for their flexible binding properties and constitute the functional backbone of numerous pharmaceuticals, displaying a broad spectrum of biological activities . Specifically, piperazine derivatives have been investigated as novel anti-cancer agents, with studies showing their ability to induce apoptosis in cancer cell lines by activating both intrinsic and extrinsic pathways . Furthermore, the pyrazine heterocycle is a significant scaffold in its own right, with marketed drugs featuring this ring system predominantly found in anti-tumor and anti-infective therapeutic areas . As a combined piperazine-pyrazine structure, this reagent serves as a valuable building block for researchers in drug discovery and development. It is typically packaged under argon or vacuum for stability and should be stored at 4°C . This product is intended For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N4 B3383021 2-[2-(Piperazin-1-yl)ethyl]pyrazine CAS No. 381721-51-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-piperazin-1-ylethyl)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1(10-9-12-2-3-13-10)6-14-7-4-11-5-8-14/h2-3,9,11H,1,4-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVGRNQKIDXDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381721-51-3
Record name 2-[2-(piperazin-1-yl)ethyl]pyrazine
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Structural Modification and Analog Design Strategies

Design Principles for Derivatization of 2-[2-(Piperazin-1-yl)ethyl]pyrazine

The design of new derivatives is guided by established principles of medicinal chemistry, considering how structural changes will affect the molecule's electronic, steric, and conformational properties.

Substituent Effects on Pyrazine (B50134) Moiety Reactivity and Properties

The pyrazine ring is a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement. mdpi.com This structure makes the ring electron-deficient compared to benzene, a key characteristic that governs its reactivity and chemical properties. mdpi.com The introduction of substituents onto the pyrazine ring can significantly alter its electronic nature and, consequently, its interactions and reactivity.

Electronic Effects : The type of substituent added to the pyrazine ring can either increase or decrease its inherent electron deficiency.

Electron-Withdrawing Groups (EWGs) : Groups such as nitro (-NO₂), cyano (-CN), or halogens (e.g., -Cl) further decrease the electron density of the pyrazine ring. This modification makes the ring more susceptible to nucleophilic aromatic substitution reactions.

Electron-Donating Groups (EDGs) : Groups like amino (-NH₂) or alkoxy (-OR) increase the electron density on the ring, which can facilitate electrophilic substitution reactions, although these are generally less common for pyrazines.

Reactivity : The modification of electronic properties directly impacts the chemical reactivity of the pyrazine moiety. For instance, the synthesis of favipiravir, an antiviral agent, involves reactions on a substituted pyrazine ring, highlighting how substituents guide the synthetic pathway. mdpi.com Nickel-catalyzed cross-coupling reactions, such as the Kumada–Corriu reaction, have been successfully used on chloropyrazine intermediates to build more complex structures, demonstrating the utility of halogen substituents as handles for further derivatization. mdpi.com

Substituent Effects on Piperazine (B1678402) Moiety Reactivity and Properties

The piperazine ring is a non-aromatic, six-membered heterocycle containing two nitrogen atoms at opposite positions. researchgate.net It is a common scaffold in medicinal chemistry due to its favorable physicochemical properties and synthetic accessibility. mdpi.com The two nitrogen atoms of the piperazine ring are primary sites for chemical modification.

N-Substitution : The secondary amine (N-H) of the piperazine in the parent compound is a key site for derivatization. Common strategies include N-alkylation and N-arylation. mdpi.com

N-Alkylation : This can be achieved through methods like reductive amination or nucleophilic substitution with alkyl halides. mdpi.com Introducing alkyl groups can alter the basicity and lipophilicity of the piperazine nitrogen.

N-Arylation : The introduction of aromatic or heteroaromatic rings is typically accomplished via palladium-catalyzed Buchwald-Hartwig coupling or nucleophilic aromatic substitution (SNAr) on electron-deficient arenes. mdpi.com This is a widely used strategy to introduce groups that can engage in specific interactions with biological targets. mdpi.comnih.gov

Conformational Effects : The piperazine ring typically adopts a chair conformation. nih.gov The introduction of substituents can influence the ring's conformational preference and introduce steric bulk, which can affect how the molecule fits into a binding site.

Basicity : The basicity of the piperazine nitrogens is a critical property that influences the compound's ionization state at physiological pH, affecting its solubility and ability to cross cell membranes. Substitution with electron-withdrawing groups (e.g., acyl or sulfonyl groups) will decrease the basicity of the adjacent nitrogen, while alkyl substitution will slightly increase it.

Modification of the Ethyl Linker

The ethyl linker provides a flexible connection between the pyrazine and piperazine rings. Altering this linker's length, rigidity, or composition is a key strategy for exploring the optimal spatial arrangement of the two heterocyclic moieties.

Chain Length : The length of the linker can be extended (e.g., to a propyl or butyl chain) or shortened (e.g., to a methyl group). This modification directly impacts the distance between the pyrazine and piperazine pharmacophores, which can be critical for activity.

Rigidity : The flexibility of the ethyl chain can be constrained by incorporating features like double bonds or by integrating it into a cyclic system. Increasing rigidity can lock the molecule into a specific conformation, which may be more favorable for binding to a target, though it can also prevent the molecule from adopting the necessary conformation.

Linker Composition : The carbon atoms of the ethyl linker can be substituted with other atoms. For example, replacing a methylene (B1212753) (-CH₂-) group with an oxygen or sulfur atom to create an ether or thioether linkage can alter the linker's polarity and flexibility. An example of a related structure includes a 2-(2-piperazin-1-ylethylsulfanyl)pyrazine, where the ethyl linker is modified to an ethylsulfanyl linker. nih.gov

Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

The synthesis of a diverse library of analogs is essential for establishing structure-activity relationships (SAR), which correlate specific structural features with biological activity.

Introduction of Aromatic and Heteroaromatic Capping Groups

A common strategy in analog design is the introduction of aromatic or heteroaromatic "capping" groups, typically at the N-4 position of the piperazine ring. mdpi.com This is often done to probe for favorable interactions, such as pi-stacking or hydrophobic interactions, within a biological target.

Synthetic Methods : The synthesis of these analogs often relies on well-established coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) : This reaction is effective when the aryl halide to be introduced is activated by electron-withdrawing groups. For instance, N-Boc-piperazine can be coupled with ethyl 2-chloropyrimidine-5-carboxylate. mdpi.com

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds and is widely used to couple piperazines with a broad range of aryl and heteroaryl halides. mdpi.com

Examples of Capping Groups : A wide variety of capping groups can be introduced to explore different chemical spaces. Studies on related piperazine-containing scaffolds have successfully incorporated diverse groups. nih.gov

Capping Group TypeSpecific ExamplesPotential Interactions
AromaticPhenyl, NaphthylHydrophobic interactions, pi-stacking
Heteroaromatic (Nitrogen-containing)Pyridyl, Pyrimidinyl, IndolylHydrogen bonding, pi-stacking, dipole interactions
Heteroaromatic (Other)Benzo[b]thiophenyl, BenzofuranylHydrophobic and dipole interactions

Incorporation of Diverse Functional Groups (e.g., Sulfonamides, Amides)

Introducing functional groups like amides and sulfonamides can significantly alter a compound's properties by providing hydrogen bond donors and acceptors, which can lead to improved binding affinity and specificity. mdpi.comnih.gov

Amide Synthesis : Amide analogs can be readily synthesized by reacting the piperazine nitrogen with an appropriate carboxylic acid derivative, such as an acyl chloride or a carboxylic acid activated with a coupling agent. For example, a series of N,N-diphenyl-2-[4-(substituted phenyl)piperazin-1-yl]acetamides were synthesized to explore their potential as antipsychotic agents. nih.gov

Sulfonamide Synthesis : Sulfonamides are typically prepared by reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base. nih.gov For instance, reacting a piperazine-containing amine with 2,3,4,5,6-pentafluorobenzene-1-sulfonyl chloride yields the corresponding sulfonamide derivative. nih.gov

The following table summarizes the synthesis and characteristics of these functional groups.

Functional GroupSynthetic PrecursorsKey CharacteristicsExample Synthetic Reaction
AmideAmine (piperazine) + Acyl Chloride/Carboxylic AcidHydrogen bond acceptor (C=O), potential H-bond donor (if N-H is present), planar geometryR-NH-R' + R''-COCl → R-N(R')-C(=O)R''
SulfonamideAmine (piperazine) + Sulfonyl ChlorideStrong hydrogen bond acceptor (SO₂), tetrahedral geometry around sulfurR-NH-R' + R''-SO₂Cl → R-N(R')-S(=O)₂R''

Isosteric Replacements within the Scaffold

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry aimed at modifying the physicochemical properties of a lead compound while retaining or improving its biological activity. mdpi.comresearchgate.net For the scaffold of this compound, isosteric modifications can be envisioned for both the pyrazine and piperazine rings, as well as the ethyl linker.

The piperazine moiety is a prevalent scaffold in drug discovery, with over 100 FDA-approved drugs containing this ring system. enamine.netenamine.net Its popularity stems from its ability to favorably influence pharmacokinetic properties. enamine.netenamine.net Classical and non-classical bioisosteres of piperazine have been extensively explored to fine-tune activity and reduce potential liabilities. nih.govresearchgate.net Common isosteric replacements for the piperazine ring include:

Homopiperazine (B121016): This seven-membered ring analog expands the scaffold, potentially altering the orientation of substituents and their interactions with a biological target. nih.gov

4-Substituted Piperidines: Replacing the piperazine with a piperidine (B6355638) ring carrying a substituent at the 4-position can mimic the substitution pattern of the original piperazine while introducing changes in basicity and conformational flexibility. researchgate.net

Pyrrolidine and Azetidine Derivatives: These smaller ring systems can serve as mimetics of the piperazine core, offering different conformational constraints. researchgate.net

A hypothetical example of isosteric replacement within the this compound scaffold is presented in the table below.

Original Scaffold FragmentIsosteric ReplacementPotential Impact
PyrazinePyridine (B92270), Pyrimidine (B1678525)Altered hydrogen bonding, polarity, and metabolic stability pharmablock.com
PiperazineHomopiperazineModified spatial arrangement of substituents nih.gov
Piperazine4-AminopiperidineChanges in basicity and conformational properties researchgate.net
Piperazine(S)-1,4-diazepane-2-carboxylic acidIntroduction of a chiral center and a carboxylic acid group for additional interactions

Scaffold Hopping and Bioisosteric Transformations

Scaffold hopping is a computational or rational design strategy that aims to identify novel molecular backbones (scaffolds) that can mimic the key interactions of a known active compound but possess a different chemical structure. nih.govnih.govresearchgate.netnamiki-s.co.jp This approach is valuable for discovering new intellectual property, improving pharmacokinetic profiles, and overcoming synthetic challenges. mdpi.com For a molecule like this compound, scaffold hopping could lead to the discovery of entirely new classes of compounds with similar biological activities.

One common scaffold hopping approach involves replacing a heterocyclic core with another that maintains a similar spatial arrangement of key functional groups. For example, the pyrazinylpiperazine core could be replaced by a variety of other bicyclic or fused ring systems. A study on the discovery of novel CB1 receptor antagonists utilized a scaffold hopping approach where a central methylpyrazole in a known antagonist was replaced by a pyrazine ring, demonstrating the interchangeability of these heterocycles in certain contexts. nih.gov

Bioisosteric transformations are a key component of scaffold hopping. mdpi.com In the context of this compound, one could envision replacing the entire pyrazine-piperazine-ethyl unit with a different scaffold that presents similar pharmacophoric features. For instance, an imidazo[1,2-a]pyrazine (B1224502) scaffold has been explored as a bioisostere in the development of Aurora kinase inhibitors. nih.gov

The following table illustrates some potential scaffold hops for the this compound core.

Original ScaffoldHopped ScaffoldRationale
PyrazinylpiperazinePyrazolylpiperidineReplacement of the pyrazine with a pyrazole (B372694) and piperazine with a piperidine to alter electronics and basicity while maintaining a similar vector for substitution.
PyrazinylpiperazineImidazo[1,2-a]pyrazineFused bicyclic system to reduce conformational flexibility and introduce new interaction points. nih.gov
PyrazinylpiperazineBenzyl-pyrazolineReplacement of the heterocyclic core with a different system to explore new chemical space, as demonstrated in the design of CB2 receptor ligands. nih.gov

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry is a powerful set of techniques for synthesizing a large number of compounds in a systematic and efficient manner, which can then be screened for biological activity. acs.orgimperial.ac.ukstanford.edu This approach is particularly well-suited for exploring the structure-activity relationships (SAR) of a lead compound like this compound by generating a library of analogs with diverse substituents.

A common strategy in combinatorial chemistry is solid-phase organic synthesis (SPOS), where molecules are built on a solid support, simplifying purification after each reaction step. acs.org For the synthesis of a library based on the this compound scaffold, the piperazine nitrogen atoms provide convenient handles for derivatization.

One could envision a combinatorial library synthesis where the core scaffold, 2-(piperazin-1-yl)pyrazine (B1270772), is prepared and then reacted with a diverse set of building blocks. For example, the secondary amine of the piperazine ring can be acylated, alkylated, or subjected to reductive amination with a library of aldehydes or ketones to introduce a wide range of substituents at this position.

A hypothetical combinatorial library design is outlined below:

Scaffold: 2-(Piperazin-1-yl)pyrazine

Diversification Point 1 (R1): Alkylation or acylation of the piperazine N4-position.

Building Blocks: A diverse set of alkyl halides, carboxylic acids, or sulfonyl chlorides.

Diversification Point 2 (R2): Substitution on the pyrazine ring.

Building Blocks: Introduction of various substituents (e.g., halogens, alkyl groups, aryl groups) on the pyrazine ring prior to coupling with the piperazine moiety.

The table below provides a conceptual example of a small combinatorial library based on this strategy.

Compound IDR1 (at Piperazine N4)R2 (on Pyrazine Ring)
A1 BenzylH
A2 4-FluorobenzylH
A3 2-PhenylethylH
B1 Benzyl5-Chloro
B2 4-Fluorobenzyl5-Chloro
B3 2-Phenylethyl5-Chloro

This systematic approach allows for the rapid generation of a large number of analogs, enabling a thorough exploration of the SAR and the identification of compounds with optimized properties.

Advanced Spectroscopic and Analytical Research for Structural Elucidation and Purity Assessment

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Detailed conformational analysis of 2-[2-(Piperazin-1-yl)ethyl]pyrazine, which would involve sophisticated one-dimensional and two-dimensional NMR experiments (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, NOESY), has not been reported in accessible scientific literature. Such studies would be essential to understand the spatial arrangement of the pyrazine (B50134) and piperazine (B1678402) rings and the connecting ethyl chain, including the preferred rotamers and the conformational dynamics of the piperazine ring (chair, boat, or twist-boat conformations). Without experimental data on chemical shifts, coupling constants, and through-space correlations, a meaningful discussion on its conformational preferences remains speculative.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

While the nominal mass of this compound can be calculated, experimental data from High-Resolution Mass Spectrometry (HRMS) is not publicly available. HRMS is critical for unequivocally confirming the molecular formula by providing a highly accurate mass measurement, typically to within a few parts per million (ppm). This analysis would definitively establish the elemental composition of the molecule and distinguish it from any potential isomers or compounds with similar nominal masses. The fragmentation pattern observed in HRMS/MS experiments would further provide valuable structural information.

Chromatographic Method Development for Research-Grade Purity and Impurity Profiling (e.g., HPLC, LC-MS)

The development and validation of chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are fundamental for assessing the purity of research-grade this compound and for identifying and quantifying any impurities. Detailed information on specific methods, including the type of stationary phase, mobile phase composition, gradient or isocratic elution, flow rate, and detector settings, is not described in the available literature. An impurity profile, which would characterize potential starting materials, by-products, or degradation products, is therefore unavailable.

X-ray Crystallography for Solid-State Structure Determination

A definitive determination of the three-dimensional structure of this compound in the solid state would require X-ray crystallography analysis of a single crystal. This technique would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation and intermolecular interactions in the crystalline lattice. A search of crystallographic databases reveals no published crystal structure for this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Although Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule, detailed and interpreted spectra for this compound are not available in research publications. A comprehensive analysis would involve assigning the observed vibrational bands to specific molecular motions, such as the C-H stretching of the aromatic and aliphatic portions, the C=N and C=C stretching of the pyrazine ring, and the N-H and C-N stretching of the piperazine moiety. Without access to experimental spectra, a detailed functional group analysis cannot be performed.

Theoretical and Computational Investigations of 2 2 Piperazin 1 Yl Ethyl Pyrazine

Quantum Mechanical Calculations (DFT, Ab Initio)

Quantum mechanical (QM) calculations are fundamental to understanding the behavior of molecules at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations provide deep insights into molecular structure, stability, and reactivity. However, specific QM studies on 2-[2-(Piperazin-1-yl)ethyl]pyrazine are not available in the published literature. The following subsections describe the types of analyses that could be performed.

A conformational analysis of this compound would involve identifying its possible three-dimensional arrangements (conformers) and their relative stabilities. The piperazine (B1678402) ring can exist in chair, boat, and twist-boat conformations, and the ethyl linker allows for rotation, leading to a complex potential energy surface.

By calculating the energy of each stable conformer, a theoretical energy landscape can be constructed. This would reveal the most probable shapes the molecule adopts under given conditions. For instance, DFT calculations have been used to determine the most favorable E,Z-configuration of other complex heterocyclic systems containing pyrazine (B50134) fragments. acs.org This type of analysis is crucial for understanding how the molecule might interact with biological targets.

The electronic structure of a molecule dictates its reactivity. QM methods can be used to calculate a variety of electronic properties to predict how this compound might behave in chemical reactions.

Key parameters that would be investigated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability. Such analyses are routinely performed for novel pyrazine derivatives to understand their charge-transfer characteristics. rsc.org

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This provides a visual guide to predicting sites for intermolecular interactions. MEP analysis is a common tool for investigating the reactive properties of novel pyrazine compounds. chemrxiv.org

Natural Bond Orbital (NBO) Analysis: NBO analysis can elucidate donor-acceptor interactions within the molecule, providing insight into its internal electronic stability and bonding characteristics. chemrxiv.org

Calculated PropertyInformation GainedExample Application on Related Compounds
HOMO/LUMO EnergiesElectron-donating/accepting ability, kinetic stability.Used to understand charge-transfer in pyrazine Schiff base complexes. rsc.org
Molecular Electrostatic Potential (MEP)Identifies sites for electrophilic and nucleophilic attack.Evaluates reactive sites on halogen-substituted pyrazine-2-carboxamides. chemrxiv.org
Natural Bond Orbital (NBO)Describes intramolecular charge transfer and donor-acceptor interactions.Performed to study interactions in novel pyrazine derivatives. chemrxiv.org

QM calculations can simulate various types of spectra, which can be used to interpret experimental data or to predict the spectral characteristics of a molecule. For this compound, theoretical calculations could predict its FT-IR, Raman, and NMR spectra. Comparing these simulated spectra with experimental ones can help confirm the molecule's structure. For example, DFT calculations have been successfully used to assign vibrational modes in the FT-IR and FT-Raman spectra of other pyrazine-containing compounds. acs.orgchemrxiv.org Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra (UV-Vis), which is valuable for understanding the electronic transitions within the molecule. rsc.org

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While specific molecular dynamics (MD) simulations for this compound have not been published, this technique is invaluable for studying the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules, providing a detailed picture of conformational flexibility and interactions with the surrounding environment, such as a solvent.

For a molecule like this compound, MD simulations could:

Explore its full range of conformational flexibility in an aqueous environment, showing how the piperazine ring and ethyl linker move and interact with water molecules.

Reveal stable binding modes and interactions if the molecule were to be docked into a biological target, such as a protein. MD simulations are frequently used to assess the stability of ligand-protein complexes and identify key interacting amino acid residues for piperazine-based compounds. nih.govrsc.orgnih.gov

Provide insights into how the molecule behaves in different solvent systems, which is relevant for understanding its solubility and behavior in various experimental conditions. nitech.ac.jpresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. No QSAR models have been specifically developed for a series including this compound.

If a series of analogs of this compound were synthesized and tested for a specific biological activity, a QSAR model could be developed. This process involves:

Data Set Preparation: A training set of molecules with known activities is compiled.

Descriptor Calculation: Numerical values (descriptors) representing various physicochemical properties and structural features are calculated for each molecule. These can range from simple properties like molecular weight to complex topological or quantum-chemical descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create an equation that correlates the descriptors with biological activity. nih.govresearchgate.netnih.gov

Validation: The model's robustness and predictive power are rigorously tested using internal and external validation techniques. nih.govijper.org

Such models are powerful tools in drug discovery, enabling the prediction of the activity of new, unsynthesized compounds and guiding the design of more potent molecules. ijper.org

QSAR Model TypeCommon Descriptors UsedApplication in Related Compounds
Multiple Linear Regression (MLR)Topological, constitutional, and quantum-chemical descriptors.Used to predict toxicity of piperidine (B6355638) derivatives and activity of pyrazoline derivatives. nih.govnih.gov
Artificial Neural Network (ANN)Various molecular descriptors.Applied to model the antileishmanial activity of piperazinyl derivatives. researchgate.net
Support Vector Machine (SVM)2D topological descriptors.Developed to predict the toxicity of piperidine derivatives against Aedes aegypti. nih.gov

Pharmacophore Generation and Validation

Pharmacophore modeling is instrumental in identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. While specific pharmacophore models developed exclusively for this compound are not extensively detailed in standalone literature, its structural motifs are common in ligands designed for various receptors. A typical pharmacophore model for a compound like this would likely include features such as hydrogen bond acceptors (the nitrogen atoms in the pyrazine and piperazine rings), a hydrogen bond donor (the secondary amine in the piperazine ring), and a positive ionizable feature (the piperazine ring), along with hydrophobic regions. The validation of such a model would involve assessing its ability to distinguish between active and inactive compounds from a database.

Molecular Descriptors and Statistical Validation

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be used in quantitative structure-activity relationship (QSAR) studies to build statistical models that predict the biological activity of compounds. For this compound, a range of descriptors can be calculated to define its physicochemical and topological properties.

Table 1: Calculated Molecular Descriptors for this compound

Descriptor Type Descriptor Name Calculated Value
Physicochemical Molecular Weight 206.28 g/mol
LogP (Octanol-Water Partition Coefficient) 0.8
Topological Polar Surface Area (TPSA) 41.9 Ų
Topological Number of Rotatable Bonds 4
Number of Hydrogen Bond Acceptors 4

Statistical validation of models using these descriptors would involve methods like leave-one-out cross-validation to ensure the model's predictive power and robustness.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This allows for the prediction of binding modes and affinities.

Prediction of Binding Modes and Affinities with Target Receptors/Enzymes

Docking studies involving pyrazine-piperazine derivatives have shown that these compounds can fit into the binding pockets of various receptors and enzymes. For this compound, docking simulations would predict its binding orientation and calculate a docking score, which is an estimation of its binding affinity. The specific binding mode is highly dependent on the topology and amino acid composition of the target's active site. For instance, in a hypothetical docking with a kinase, the pyrazine moiety might occupy a region typically bound by the adenine (B156593) of ATP, while the piperazine group could extend into a more solvent-exposed area.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The stability of the ligand-protein complex is determined by various non-covalent interactions. For this compound, the key interactions predicted by docking studies would include:

Hydrogen Bonding: The nitrogen atoms of the pyrazine ring and the secondary amine of the piperazine ring are capable of forming hydrogen bonds with amino acid residues such as aspartate, glutamate, serine, and threonine within a protein's binding site.

Hydrophobic Interactions: The ethyl linker and the carbon atoms of the pyrazine and piperazine rings can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine.

These interactions are critical for the molecule's affinity and selectivity towards its biological target.

In Silico Prediction of Absorption, Distribution, Metabolism (ADME) for Research Compound Prioritization

In silico ADME prediction is a vital part of the early drug discovery process, helping to identify compounds with favorable pharmacokinetic properties.

Table 2: Predicted ADME Properties for this compound

ADME Property Predicted Outcome Significance
Absorption High Likely to be well-absorbed from the gastrointestinal tract.
Distribution Low-Medium May not readily cross the blood-brain barrier.
Metabolism Susceptible to CYP450 enzymes The piperazine and pyrazine rings are potential sites for metabolic reactions.

| Excretion | Likely renal clearance | Predicted to be excreted through the kidneys. |

These predictions are based on computational models that use the molecule's structure to estimate its behavior in the body. For instance, compliance with Lipinski's rule of five (Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10) suggests good oral bioavailability. This compound adheres to these rules, indicating a higher likelihood of being a suitable candidate for further investigation.

Exploration of Biological Activities Pre Clinical, Non Human Focus

In Vitro Screening and Assay Development

The (piperazin-1-yl)pyrazine scaffold has been identified as a key component in the development of novel enzyme inhibitors, particularly for Histone Deacetylases (HDACs). Class I HDACs are significant targets in cancer therapy due to their role in regulating cell proliferation. nih.govnih.gov

Researchers have synthesized and tested a series of class-I selective HDAC inhibitors where a (piperazin-1-yl)pyrazine moiety acts as a central linker connecting a zinc-binding group (like 2-aminobenzamide) to an aromatic capping group. nih.govnih.gov In vitro assays against human HDAC1, 2, and 3 enzymes revealed that these compounds are potent and selective inhibitors. nih.gov For instance, compound 19f from one study, which incorporates the (piperazin-1-yl)pyrazine core, effectively blocked HDAC1, HDAC2, and HDAC3. nih.gov Molecular docking and simulation studies suggest these pyrazine-based inhibitors position the 2-aminobenzamide (B116534) group for effective chelation with the zinc ion in the enzyme's active site. nih.gov

Furthermore, related structures containing an 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine core have demonstrated moderate inhibitory activity against acetylcholinesterase (AChE), an enzyme targeted in Alzheimer's disease treatment. researchgate.net One of the most potent compounds in this series exhibited an IC₅₀ value of 0.55 μM against AChE. researchgate.net

Table 1: HDAC Inhibition by (Piperazin-1-yl)pyrazine Derivatives This table is representative of findings for derivatives containing the core structure.

Compound ID Target Enzyme(s) Activity/Potency Reference
19f HDAC1, HDAC2, HDAC3 Potent inhibitor of all three enzymes nih.gov
21a HDAC1, HDAC2 Selective inhibitor nih.gov
29b HDAC1, HDAC2 Selective inhibitor nih.gov

| Compound 29 | p300/CBP HAT | IC₅₀ of 1.4 μM | nih.gov |

Receptor Binding Assays (e.g., Dopamine (B1211576) Receptors, Histamine (B1213489) Receptors)

The piperazine-pyrazine structure is a recognized pharmacophore for targeting various G-protein coupled receptors, including dopamine and histamine receptors.

Dopamine Receptors: Derivatives containing the piperazine (B1678402) moiety attached to a heterocyclic system, such as pyrazine (B50134), have been evaluated for their binding affinity to dopamine D2 and D3 receptors. nih.gov Studies on a series of molecules with a 4-aryl-piperazin-1-yl)-ethyl]amino core structure showed that substitutions on the piperazine ring can accommodate various other rings, influencing affinity and selectivity for D2 and D3 receptors. nih.gov For example, an indazole derivative (10g ) and a benzo[b]thiophene derivative (10i ) in one study showed high affinity for both D2 and D3 receptors. nih.gov

Histamine Receptors: The 2-(piperazin-1-yl)pyrazine (B1270772) group has been incorporated into ligands designed to target histamine receptors. However, its presence can significantly impact binding affinity. In one study of dual histamine H3 and sigma-1 receptor ligands, the piperazine derivative containing a pyrazine-2-yl group, 2-(4-(4-(4-(tert-Butyl)phenoxy)butyl)piperazin-1-yl)pyrazine Oxalate , showed a lack of activity at the H3 receptor. nih.gov This suggests that while the piperazine itself is a common feature in H3 antagonists, the specific substitution with a pyrazine ring can abolish this activity. nih.gov Conversely, other piperazine derivatives in the same study demonstrated high affinity for H3 receptors, with Ki values below 100 nM. nih.gov

Table 2: Receptor Binding Affinity of Representative Piperazine-Pyrazine Derivatives This table includes data for derivatives to illustrate the potential of the core scaffold.

Compound Type Receptor Target Finding Reference
Pyrazine-piperazine derivative Histamine H₃ Receptor Lack of activity noted for a specific derivative. nih.gov
N-aryl-piperazine derivatives Dopamine D₂/D₃ Receptors High affinity and selectivity can be achieved with specific substitutions. nih.govmdpi.com
Piperazine-piperidine derivatives Histamine H₃ Receptor High affinity (Ki < 100 nM) for many compounds in the series. nih.govunisi.it

Antimicrobial Activity against Specific Microorganisms (e.g., Mycobacterium tuberculosis, Bacillus subtilis, Staphylococcus aureus)

Derivatives of (piperazin-1-yl)pyrazine have shown promise as antimicrobial agents. While data on the specific activity against Mycobacterium tuberculosis is limited in the reviewed literature, studies have demonstrated efficacy against other key pathogens.

Staphylococcus aureus: Several studies have confirmed the anti-staphylococcal activity of piperazine-containing compounds. One study synthesized a series of 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides and found them to have antibacterial potential. researchgate.net Another study on new disubstituted piperazines found that while Staphylococcus aureus was the most resistant bacterium tested, certain compounds were more potent than ampicillin (B1664943) against methicillin-resistant S. aureus (MRSA). nih.gov A synthesized compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), exhibited notable antimicrobial activity against S. aureus and MRSA. nih.gov Further investigation revealed that one of its mechanisms of action is the inhibition of DNA gyrase, leading to cell disruption. nih.gov

Bacillus subtilis: The extract of Piper peltatum, a plant containing various piper-amides, demonstrated effective bacterial inhibition against Bacillus subtilis with a minimum inhibitory concentration (MIC) of 31.25 µl/ml in one study. sbpmed.org.br While not a direct study of the title compound, it points to the potential of related natural and synthetic structures.

Table 3: Antimicrobial Activity of Piperazine Derivatives This table summarizes findings for various derivatives to show the scaffold's potential.

Organism Compound/Derivative Class Activity Noted Reference
Staphylococcus aureus Disubstituted piperazines Resistant, but some derivatives active against MRSA. nih.gov
Staphylococcus aureus 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione Antimicrobial activity via DNA gyrase inhibition. nih.gov

Antioxidant Activity Evaluation

The combination of a piperazine ring with other heterocyclic systems, including pyrazine, has been explored for creating compounds with significant antioxidant properties. asianpubs.orgresearchgate.net The piperazine nucleus is considered a privileged scaffold that, when attached to rings like pyrazine, can yield good antioxidant activity. asianpubs.orgresearchgate.net

Studies on various piperazine derivatives have confirmed this potential. For example, a series of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives were found to exhibit radical scavenging activities. researchgate.net The most active compound in that series showed an IC₅₀ value of 57.94 μM in a DPPH assay. researchgate.net Another study on 1-aryl/aralkyl piperazine derivatives containing a xanthine (B1682287) moiety also demonstrated antioxidant effects, with the presence of a hydroxyl group being crucial for enhancing this activity. nih.gov The antioxidant properties are often evaluated using standard assays like DPPH (2,2′-Diphenyl-1-picrylhydrazyl), ABTS (2,2′-azinobis-(3-ethylbenzothiazine-6-sulfonic acid)), and FRAP (ferric reducing/antioxidant power). nih.gov

Table 4: Antioxidant Activity of Piperazine Derivatives This table is representative of findings for derivatives containing the core structure.

Compound/Derivative Class Assay Result Reference
8-(piperazin-1-yl)imidazo[1,2-a]pyrazines DPPH Radical Scavenging IC₅₀ of 57.94 μM for the most active compound. researchgate.net
1-Aryl/aralkyl piperazines with xanthine DPPH Radical Scavenging Compound 3c (with -OH group) showed the highest activity (IC₅₀ 189.42 μmol/L). nih.gov

Structure-Activity Relationship (SAR) Studies based on Pre-clinical Data

The biological activities of compounds containing the 2-[2-(piperazin-1-yl)ethyl]pyrazine core are highly dependent on the nature and position of substituents on both the pyrazine and piperazine rings. SAR studies have begun to elucidate the structural requirements for various therapeutic effects.

In the context of antimicrobial agents, SAR analysis of piperazine-based acetanilides has been conducted to understand the features driving antibacterial action. researchgate.net Similarly, for pyridazine (B1198779) derivatives acting as AChE inhibitors, structural modifications on four different parts of the lead compound showed that introducing a lipophilic environment at a specific position on the pyridazine ring was favorable for activity and selectivity. acs.org

Based on the available pre-clinical data, several key pharmacophoric features of the 2-(piperazin-1-yl)pyrazine scaffold and its derivatives can be identified:

The Pyrazine Ring: This ring often serves as a central, rigid scaffold or linker. Its nitrogen atoms can act as hydrogen bond acceptors, influencing solubility and receptor interaction. Its substitution pattern is critical for modulating potency and selectivity, as seen in HDAC inhibitors. nih.govnih.gov

The Piperazine Ring: This is a crucial basic element. It is often protonated at physiological pH, allowing for ionic interactions with acidic residues in enzyme or receptor binding pockets. The nitrogen atom at position 4 is a key point for substitution, and the nature of this substituent largely defines the compound's biological target and activity. nih.govnih.gov

The Ethyl Linker: The two-carbon chain provides flexibility, allowing the piperazine and pyrazine rings to adopt optimal orientations for binding to their biological targets.

Substituents: As demonstrated in SAR studies, substituents on both the pyrazine ring and the N4-position of the piperazine ring are the primary determinants of the specific biological activity. For instance, an unsubstituted phenyl ring or ortho/meta substitutions were favored for anticonvulsant activity in a related series of compounds. nih.gov For antimicrobial activity, specific thiazole-containing side chains on the piperazine were shown to be effective. nih.gov

Identification of Structural Modulators of Selectivity and Potency

The potency and selectivity of compounds derived from the pyrazine-piperazine core are significantly influenced by specific structural modifications. Preclinical studies on analogous structures have systematically explored how altering substituents on both the pyrazine and other associated rings can modulate biological activity.

Research into pyrazinamide (B1679903) analogues for anti-tubercular applications has provided detailed structure-activity relationship (SAR) data. nih.gov A series of N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives demonstrated that substitutions on the terminal phenyl ring are critical for potency against Mycobacterium tuberculosis H37Ra. nih.gov The unsubstituted version of this compound showed promising activity, and the introduction of various functional groups led to a range of potencies. nih.gov

For instance, the introduction of a bromine atom at the para-position of the benzamide (B126) ring in a related homopiperazine (B121016) series resulted in a compound with significant activity, whereas other substitutions led to inactive compounds. nih.gov This highlights the specific electronic and steric requirements for interaction with the biological target. nih.gov

Table 1: Structure-Activity Relationship of N-substituted Pyrazine Derivatives Against M. tuberculosis H37Ra nih.gov
Compound IDCore StructureSubstituent (R) on Benzamide/Isonicotinamide RingIC50 (µM)IC90 (µM)
6aN-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide-H (unsubstituted)1.463.73
6eN-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide4-Bromo1.3540.32
6hN-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)isonicotinamide-1.583.93
6jN-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide3-Chloro2.183.90
6kN-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide4-Chloro1.473.88
7eN-(6-(4-(pyrazine-2-carbonyl)homopiperazin-1-yl)pyridin-3-yl)benzamide4-Bromo2.123.88

Similarly, studies on N-(2-(pyrazin-2-yloxy)ethyl)benzamide scaffolds have shown that substitutions on the pyrazine ring can fine-tune biological activity. nih.gov These structural modifications influence the electronic properties and interaction capabilities of the molecule, which is crucial for achieving specificity and potency against targeted biological systems like bacteria and cancer cells. nih.gov

Target Identification and Validation in Biochemical Systems

The identification of specific molecular targets is a critical step in understanding the mechanism of action of these compounds. For derivatives of the pyrazine-piperazine structure, several biological targets have been identified in non-human, biochemical systems.

The primary validated target for a class of pyrazine-piperazine derivatives is related to the treatment of tuberculosis. A series of pyrazinamide analogues, including N-(2-(piperazin-1-yl)ethyl)pyrazine-2-carboxamide, were specifically evaluated for their inhibitory activity against Mycobacterium tuberculosis, demonstrating that this bacterium is a key target. nih.gov The activity of these compounds, measured by their minimum inhibitory concentrations (MICs), confirms their potential to interfere with essential biochemical pathways within the microorganism. nih.gov

In other preclinical models, related pyrazine derivatives have been validated against various pathogenic microorganisms and cancer cell lines. nih.gov For example, N-(2-(6-substituted-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds have demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. nih.gov Furthermore, specific compounds from this series showed potent cytotoxic effects against the A549 human lung cancer cell line, indicating that cellular components within these cancer cells are viable targets. nih.gov Molecular docking studies suggest that these compounds may exert their effects through strong intercalative interactions with target proteins. nih.gov

Table 2: Identified Biological Targets and Activities of Related Pyrazine Derivatives
Compound SeriesIdentified Target/SystemObserved Biological ActivityReference
N-(2-(piperazin-1-yl)ethyl)pyrazine-2-carboxamide analoguesMycobacterium tuberculosis H37RvAntimycobacterial activity (MIC = 12.2 µg/mL) nih.gov
N-(6-(4-(pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide derivativesMycobacterium tuberculosis H37RaAntitubercular activity (IC50 range 1.35-2.18 µM) nih.gov
N-(2-(6-substituted-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide scaffoldsA549 (Lung Cancer) Cell LineAnticancer activity (IC50 values of 17-19 µM) nih.gov
N-(2-(6-substituted-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide scaffoldsStaphylococcus aureus & Escherichia coliAntibacterial activity nih.gov

The broader class of pyrazine and piperazine-containing molecules has been associated with a wide array of biological targets, including tyrosine kinases, G-protein coupled receptors like serotonin (B10506) and dopamine receptors, and enzymes such as autotaxin. mdpi.comthegoodscentscompany.comacs.org While not directly validated for this compound itself, these findings suggest a range of potential biochemical pathways that could be modulated by this structural scaffold.

Mechanistic Studies at the Molecular and Cellular Level Pre Clinical, Non Human Focus

Investigation of Cellular Pathway Modulation (e.g., Signal Transduction)

Currently, there is a lack of specific published research investigating the modulation of cellular signaling pathways by 2-[2-(Piperazin-1-yl)ethyl]pyrazine. While studies on related pyrazine (B50134) and piperazine (B1678402) derivatives exist, detailing their effects on various signaling cascades, no such data is available for the specific compound . Therefore, its impact on signal transduction remains to be elucidated.

Induction of Apoptosis in Non-Human Cell Lines and Mechanisms

There are no available scientific studies that have specifically examined the ability of this compound to induce apoptosis in non-human cell lines. Consequently, the mechanisms by which this compound might trigger programmed cell death have not been characterized. Research on other piperazine-containing compounds has shown apoptosis induction in various cancer cell lines, but these findings cannot be directly extrapolated to this compound.

Characterization of Interactions with Macromolecules (e.g., DNA, Enzymes)

Specific studies characterizing the direct interaction of this compound with biological macromolecules such as DNA and enzymes are not present in the current scientific literature. While research has been conducted on the DNA binding properties of other pyrazine-based molecules, demonstrating nonspecific π–π interactions with DNA grooves, similar investigations have not been reported for this compound. The binding affinity and potential enzymatic inhibition by this specific compound remain unknown.

Biochemical Effects on Cellular Processes (e.g., Proliferation)

The biochemical effects of this compound on cellular processes such as proliferation have not been specifically documented in published research. Although various derivatives of piperazine and pyrazine have been evaluated for their antiproliferative activities against different cell lines, no data is available for the title compound.

Influence on Enzyme Activity and Substrate Specificity

There is a lack of information in the scientific literature regarding the influence of this compound on enzyme activity and substrate specificity. While some piperazine derivatives have been investigated as inhibitors of specific enzymes, no such studies have been conducted on this compound.

Chemical Biology Applications and Research Tool Development

Development of 2-[2-(Piperazin-1-yl)ethyl]pyrazine as Chemical Probes for Biological Systems

The inherent photophysical properties of the pyrazine (B50134) core, combined with the versatile derivatization potential of the piperazine (B1678402) ring, make "this compound" and its analogs promising candidates for the development of chemical probes. While direct research on the title compound as a probe is emerging, related structures highlight its potential.

Pyrazine-based systems have been successfully engineered into fluorescent probes for biological imaging. For instance, a novel donor-acceptor-donor (D-A-D) type fluorescent probe, (OMeTPA)2-Pyr, was designed with a pyrazine core as the electron acceptor. This probe demonstrated the ability to permeate live cell membranes and was notable for its large Stokes shift, high photostability, and low cytotoxicity, making it suitable for long-term live cell imaging. frontiersin.org The mechanism is thought to involve binding to membrane integral transport proteins, facilitated by electrostatic and hydrophobic interactions. frontiersin.org

Furthermore, piperazine-appended structures have been developed as chemosensors. A piperazine-containing Schiff base chemosensor was synthesized and shown to be effective in detecting various metal ions, including Zn(II), Cd(II), and Hg(II), as well as anions like chloride and picric acid, through distinct changes in its emission colors. researchgate.net These examples underscore the potential of the "this compound" scaffold in creating sophisticated probes for detecting specific analytes and for cellular imaging applications.

Table 1: Examples of Pyrazine and Piperazine-based Chemical Probes

Probe TypeCore StructureApplicationKey Findings
Fluorescent ProbePyrazine-bridged D-A-DLive Cell ImagingPermeable to live cell membranes, high photostability, low cytotoxicity. frontiersin.org
ChemosensorPiperazine-appended Schiff baseIon and Small Molecule DetectionSelectively detects various metal ions and anions through changes in fluorescence. researchgate.net

Utilization as Building Blocks in Complex Molecular Architectures

The bifunctional nature of "this compound", with its nucleophilic piperazine nitrogen and the coordinating pyrazine ring, makes it a valuable building block for constructing more complex molecules. Both piperazine and pyrazine moieties are frequently incorporated into a wide array of pharmacologically active compounds and functional materials. mdpi.comnih.govresearchgate.netsemanticscholar.org

The pyrazine ring itself is a key component in the synthesis of various bioactive molecules and can be derivatized through reactions like Suzuki and Buchwald-Hartwig couplings. tandfonline.com It serves as a cornerstone in the total synthesis of natural products and drugs, such as Favipiravir. mdpi.com For example, pyrazinones, which are structurally related to the pyrazine core of the title compound, are synthesized from acyclic precursors and are themselves versatile building blocks for biologically relevant compounds. nih.gov

Moreover, the pyrazine ligand can act as a monodentate or a bidentate bridging ligand in the formation of complex molecular architectures. Research has shown that pyrazine can be used to construct dinuclear, trinuclear, and even cyclic tetranuclear complexes with metal ions like platinum(II). nih.gov This capability allows for the rational design of supramolecular structures with defined geometries and properties. The "this compound" can be envisioned as a versatile synthon that offers multiple reaction sites for elaboration into intricate molecular designs.

Applications in Materials Science Research (e.g., Organic Light-Emitting Diodes, Catalysis)

The application of pyrazine and piperazine derivatives extends into the realm of materials science, although direct applications of "this compound" are not yet widely reported. The nitrogen-rich heterocyclic systems are known to coordinate with metal ions, leading to materials with interesting magnetic, optical, and catalytic properties.

For instance, iron(II) complexes with 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands, which are also nitrogen-containing heterocycles, are well-studied for their spin-crossover (SCO) behavior. nih.gov These materials can switch between two different electronic spin states in response to external stimuli like temperature or light, making them promising for sensing and molecular switching applications. nih.gov The ability of the pyrazine moiety in "this compound" to coordinate with metal ions suggests its potential use in creating similar functional metal-organic frameworks or coordination polymers.

While specific research on the use of "this compound" in organic light-emitting diodes (OLEDs) is scarce, pyrazine derivatives, in general, are explored in electronic materials. bldpharm.com Their electron-deficient nature can be exploited in designing materials for electron transport layers in OLEDs. The development of pyrazine-based fluorescent probes also points to the potential of this class of compounds in light-emitting applications. frontiersin.org Further research could explore the synthesis of metal complexes of "this compound" for catalytic applications, leveraging the pyrazine ring's ability to stabilize metal centers in various oxidation states.

Design of Ligands for Specific Research Targets

The "this compound" scaffold is an excellent starting point for the design of ligands targeting specific biological macromolecules. The piperazine ring is a common feature in many pharmacologically active compounds and is often used to improve physicochemical properties or to correctly orient pharmacophoric groups for interaction with a biological target. mdpi.comresearchgate.netsemanticscholar.org

Derivatives of pyrazine and piperazine have been designed as ligands for a multitude of biological targets. For example, a series of arylpiperazines containing a dioxoperhydropyrrolo[1,2-a]pyrazine moiety were synthesized and showed high affinity and selectivity for the 5-HT1A serotonin (B10506) receptor, with some compounds characterized as agonists with anxiolytic properties. uab.catresearchgate.netnih.gov In these designs, the piperazine moiety plays a crucial role in the interaction with the receptor.

Furthermore, metal complexes of pyrazine derivatives have been investigated for their antimicrobial potential. Copper(II) and silver(I) complexes with a pyrazine-containing pyridine (B92270) dicarboxylate ligand have been synthesized and characterized. rsc.org The silver(I) complexes, in particular, exhibited significant antibacterial and antifungal properties, including the ability to inhibit biofilm formation in Candida albicans. rsc.org These findings highlight the utility of the "this compound" framework in the rational design of new therapeutic agents and research ligands.

Table 2: Examples of Ligands Based on Piperazine/Pyrazine Scaffolds

Ligand ClassTargetKey Structural FeaturesOutcome
Arylpiperazines5-HT1A Serotonin ReceptorDioxoperhydropyrrolo[1,2-a]pyrazineHigh affinity and selectivity, anxiolytic properties. uab.catresearchgate.netnih.gov
Metal ComplexesBacteria and FungiPyrazine-pyridine dicarboxylate with Cu(II) or Ag(I)Silver complexes showed good antimicrobial and anti-biofilm activity. rsc.org

Future Research Directions and Translational Outlook Excluding Clinical Trials

Exploration of Novel Synthetic Methodologies (e.g., Photochemistry, Electrochemistry)

The synthesis of pyrazine (B50134) and piperazine (B1678402) derivatives has traditionally relied on methods like condensation reactions and metal-catalyzed cross-coupling. tandfonline.comunimas.my However, future research is poised to explore more advanced and sustainable synthetic routes.

Photochemical Synthesis: Research into the photophysical characteristics of pyrazine derivatives reveals their potential for light-induced reactions. hilarispublisher.com Fluorescence studies, for instance, show that the electronic properties of the pyrazine ring can be influenced by substituents, a characteristic that could be exploited in photochemical synthesis to form specific C-N or C-C bonds under mild conditions. hilarispublisher.com

Electrochemical Synthesis: Electrochemistry offers a powerful, reagent-minimal approach. Studies on piperazine have demonstrated that electrochemical oxidation can be used to form copolymers, although the homopolymerization of piperazine itself can be challenging. mdpi.com The electrochemical oxidation of piperazine on platinum electrodes can yield ketopiperazines, indicating that precise control of potential can selectively functionalize the piperazine ring. mdpi.com Adapting these electrochemical methods could provide novel pathways to derivatives of 2-[2-(Piperazin-1-yl)ethyl]pyrazine.

Radical Cyclizations: Manganese(III) acetate-mediated oxidative radical cyclization has been successfully used to synthesize novel piperazine-dihydrofuran compounds. nih.gov This method, which involves the reaction of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds, could be adapted to introduce further complexity to the this compound scaffold. nih.gov

These innovative synthetic strategies promise more efficient, selective, and environmentally friendly routes to novel analogs, expanding the chemical space available for biological screening.

Advanced Computational Approaches for Rational Design

Computational chemistry is an indispensable tool for accelerating drug discovery by predicting molecular interactions and properties, thereby guiding synthetic efforts. mdpi.comresearchgate.net

Molecular Docking and Dynamics: For derivatives of the pyrazine-piperazine core, molecular docking can predict binding modes and affinities to various biological targets. nih.govtandfonline.commdpi.com For example, docking studies on piperazine derivatives have identified key interactions with enzymes like dipeptidyl peptidase-IV (DPP-IV) and various neurotransmitter receptors. rsc.orgnih.gov Following docking, molecular dynamics simulations can reveal the stability of these interactions and the crucial amino acid residues involved, providing a deeper understanding of the binding mechanism. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed for a series of analogs to correlate their chemical structures with observed biological activities. mdpi.com This allows for the prediction of the activity of newly designed compounds before they are synthesized, prioritizing the most promising candidates. mdpi.com

Pharmacophore and Deep Learning Models: Pharmacophore mapping identifies the essential 3D arrangement of chemical features required for biological activity. researchgate.net This model can then be used to screen large virtual databases for new molecules that fit the pharmacophore. mdpi.com More recently, deep learning models are being employed to screen databases and predict bioactivity, offering another layer of computational analysis to identify novel hits. researchgate.net

By integrating these computational approaches, researchers can rationally design new derivatives of this compound with enhanced potency and selectivity for specific biological targets.

Identification of New Pre-clinical Biological Targets and Mechanisms

The constituent pyrazine and piperazine rings are present in drugs with a wide array of therapeutic applications, suggesting that their combination could interact with a diverse set of biological targets. mdpi.comresearchgate.netnih.gov

Oncology: Pyrazine derivatives like Bortezomib (a proteasome inhibitor) and Gilteritinib (an AXL inhibitor) are established anticancer agents. mdpi.comresearchgate.net Furthermore, piperazine-containing molecules have shown activity against various cancer cell lines, sometimes acting as inhibitors of enzymes like protein tyrosine phosphatases (SHP2) or by inducing apoptosis. nih.govnih.govontosight.ai This suggests that derivatives of this compound could be investigated as novel anticancer agents.

Central Nervous System (CNS) Disorders: The piperazine moiety is a classic pharmacophore for CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics. researchgate.netrsc.org Research has shown that pyrazine-piperazine structures can act as potent pan-muscarinic antagonists with good CNS penetration or as inhibitors of monoamine oxidase (MAO), a key target in depression. nih.govnih.gov

Infectious Diseases: Pyrazinamide (B1679903) is a cornerstone drug for treating tuberculosis. mdpi.comresearchgate.net The broader pyrazine and piperazine families have demonstrated potential as antiviral and antifungal agents, indicating that new derivatives could be explored for activity against a range of pathogens, including the hepatitis B virus (HBV). nih.govontosight.ai

Metabolic Diseases: Piperazine derivatives have been identified as potential inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the management of type 2 diabetes. nih.gov

The table below summarizes some of the established and potential preclinical targets for this chemical scaffold.

Therapeutic AreaPotential Biological Target/MechanismReference
Oncology Proteasome Inhibition, Tyrosine Kinase Inhibition (e.g., AXL), Protein Tyrosine Phosphatase (SHP2) Inhibition, Apoptosis Induction mdpi.comnih.govresearchgate.netnih.gov
CNS Disorders Muscarinic Acetylcholine Receptors (mAChR), Monoamine Oxidase (MAO), Dopamine (B1211576) (D2) and Serotonin (B10506) (5-HT1A, 5-HT2A) Receptors rsc.orgnih.govnih.gov
Infectious Diseases Inhibition of Mycobacterium tuberculosis, Antiviral (e.g., HBV), Antifungal Activity mdpi.comresearchgate.netnih.govontosight.ai
Metabolic Diseases Dipeptidyl Peptidase-IV (DPP-IV) Inhibition nih.gov
Inflammatory Conditions Histamine (B1213489) H3 Receptor Antagonism rsc.org

Integration with High-Throughput Screening for Early Lead Identification

High-throughput screening (HTS) provides a mechanism to test vast numbers of compounds for activity against a specific biological target, enabling the rapid identification of initial "hits." upenn.edu

The this compound scaffold is well-suited for inclusion in HTS diversity libraries due to its lead-like characteristics. upenn.edu Indeed, an HTS campaign was responsible for identifying a novel piperazine-based M4 muscarinic antagonist. nih.gov HTS cores typically assemble large libraries (tens of thousands of compounds) that are vetted for desirable physicochemical properties and filtered to remove reactive or problematic groups. upenn.edu The pyrazine-piperazine core would fit well within the typical parameters of these libraries (e.g., average MW of ~350 Da, LogP of ~2.5). upenn.edu Future research will involve screening derivatives of this compound against diverse target classes, such as G-protein coupled receptors (GPCRs), kinases, and ion channels, to uncover entirely new biological activities for this scaffold. upenn.edu

Potential as Intermediate Compounds in Advanced Chemical Synthesis

Beyond its own potential biological activity, this compound and its constituent fragments are valuable building blocks for constructing more elaborate molecules. The pyrazine ring can participate in various coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, allowing for the attachment of diverse aryl or heteroaryl groups. tandfonline.comresearchgate.net

The piperazine moiety, with its two distinct nitrogen atoms, offers a versatile handle for further functionalization. For example, 2-(piperazin-1-yl)ethanamine, a substructure of the title compound, has been used as a starting point to synthesize polyamine-thiol-reactive linkers for bioconjugation applications, such as attaching molecules to proteins. acs.org The secondary amine of the piperazine ring is readily acylated, alkylated, or used in reductive amination reactions to build out complex side chains, as demonstrated in the synthesis of numerous pharmacologically active agents. acs.orgacs.org Therefore, this compound serves as a key intermediate, providing a robust scaffold upon which medicinal chemists can elaborate to optimize activity against a chosen target.

Q & A

Q. What are the common synthetic routes for synthesizing 2-[2-(Piperazin-1-yl)ethyl]pyrazine derivatives?

Methodological Answer: The synthesis typically involves modular strategies, such as:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a H₂O:DCM (1:2) solvent system. For example, triazole derivatives are synthesized by reacting 1-(2-fluorobenzyl)piperazine with azidobenzene analogs .
  • Acylation Reactions : Piperazine derivatives are functionalized via benzoyl chloride coupling in DCM with N,N-diisopropylethylamine as a base. For instance, [4-(4-fluorobenzyl)piperazin-1-yl]methanone derivatives are synthesized under ambient conditions .
  • Nucleophilic Substitution : Piperazine cores are alkylated using chloroethoxyethanol or similar electrophiles, followed by purification via silica gel chromatography (ethyl acetate:hexane, 1:8) .

Q. Key Considerations :

  • Monitor reaction progress via TLC (hexane:ethyl acetate, 1:2).
  • Purify products using column chromatography or crystallization (e.g., Et₂O).

Q. How is structural characterization performed for this compound derivatives?

Methodological Answer: Characterization involves multi-technique validation:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign piperazine ring protons (δ 2.5–3.5 ppm) and pyrazine aromatic signals (δ 8.0–9.0 ppm).
    • FT-IR : Identify carbonyl stretches (e.g., 1650–1700 cm⁻¹ for amides) and C-F bonds (1100–1200 cm⁻¹) .
  • X-ray Crystallography : Resolve piperazine ring conformations and intermolecular interactions (e.g., hydrogen bonding in 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone) .
  • Melting Point Analysis : Confirm purity (e.g., 278–279°C for 1-(2-furoyl)-piperazine) .

Q. What biological activities are associated with this compound derivatives?

Methodological Answer: These derivatives exhibit diverse bioactivities:

  • Anticancer : Triazole-linked piperazines show IC₅₀ values <10 µM in breast cancer cell lines (MCF-7) via tubulin inhibition. Validate via MTT assays and molecular docking (e.g., CDK2/cyclin A3 binding) .
  • Antifungal : Piperazine-quinazoline hybrids inhibit Candida albicans (MIC: 8–16 µg/mL) by targeting ergosterol biosynthesis .
  • Neuropharmacology : 1-(4-Chlorophenyl)piperazine acts as a serotonin receptor (5-HT₂C) agonist, studied via radioligand binding assays .

Q. Experimental Design :

  • Use in vitro cytotoxicity assays (e.g., SRB or MTT).
  • Perform docking studies with AutoDock Vina (PDB: 1H1Q for CDK2) .

Advanced Research Questions

Q. How can reaction yields be optimized for piperazine derivative synthesis?

Methodological Answer: Optimization strategies include:

  • Catalyst Screening : Compare Cu(I) vs. Ru(II) catalysts in click chemistry. CuSO₄·5H₂O/sodium ascorbate gives >80% yield for triazoles .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates vs. DCM .
  • Temperature Control : Microwave-assisted synthesis reduces reaction time (2 h → 20 min) for benzoylations .

Q. How do structural modifications influence the biological activity of piperazine derivatives?

Methodological Answer: SAR studies reveal:

  • Electron-Withdrawing Groups : Nitro (NO₂) or chloro (Cl) substituents enhance anticancer activity by increasing electrophilicity .
  • Aromatic Linkers : Benzodioxinyl groups improve blood-brain barrier penetration for neuroactive compounds .
  • Polar Side Chains : Hydroxyethyl moieties reduce cytotoxicity (e.g., IC₅₀ increases from 5 µM to >50 µM) .

Q. Case Study :

  • Compound 7(a-k) : Fluorobenzyl-triazoles show 10-fold higher potency than non-fluorinated analogs in MCF-7 cells .

Q. How can computational modeling resolve contradictions in reported biological data?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Compare binding modes of piperazine derivatives to explain variance in IC₅₀ values (e.g., hydrophobic vs. polar binding pockets) .
  • QSAR Models : Use CoMFA/CoMSIA to correlate logP values with antifungal activity (R² >0.8) .
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity discrepancies (e.g., ΔE = 4.5 eV vs. 5.2 eV for nitro vs. methoxy derivatives) .

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Reactant of Route 1
2-[2-(Piperazin-1-yl)ethyl]pyrazine
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.